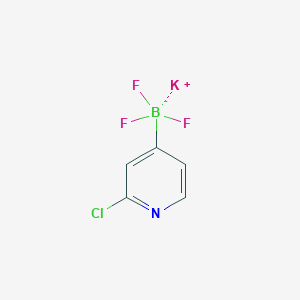

Potassium (2-chloropyridin-4-yl)trifluoroborate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Potassium (2-chloropyridin-4-yl)trifluoroborate is a chemical compound with the molecular formula C5H3BClF3KN. It is a boron-containing compound that is often used in organic synthesis, particularly in cross-coupling reactions such as the Suzuki–Miyaura coupling . This compound is known for its stability and reactivity, making it a valuable reagent in various chemical processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Potassium (2-chloropyridin-4-yl)trifluoroborate can be synthesized through the reaction of 2-chloropyridine with boronic acid derivatives in the presence of potassium bifluoride (KHF2) as a fluorinating agent . The reaction typically involves the following steps:

Formation of the boronic acid intermediate: 2-chloropyridine is reacted with a boronic acid derivative to form the corresponding boronic acid intermediate.

Fluorination: The boronic acid intermediate is then treated with potassium bifluoride to form the trifluoroborate salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Potassium (2-chloropyridin-4-yl)trifluoroborate undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.

Cross-Coupling Reactions: It is widely used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Reagents: Common reagents used with this compound include palladium catalysts, bases (such as potassium carbonate), and solvents like tetrahydrofuran (THF).

Major Products

The major products formed from reactions involving this compound are often biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Wissenschaftliche Forschungsanwendungen

Applications in Organic Synthesis

Potassium (2-chloropyridin-4-yl)trifluoroborate is primarily utilized in organic synthesis through several key applications:

-

Cross-Coupling Reactions :

- It serves as a nucleophilic partner in various cross-coupling reactions, such as Suzuki-Miyaura reactions. This allows for the formation of carbon-carbon bonds, which are essential in constructing complex organic molecules.

-

Nucleophilic Substitution :

- The compound can participate in nucleophilic substitution reactions due to the electron-rich nature of the trifluoroborate group. This property is particularly useful for introducing functional groups into aromatic systems.

-

Synthesis of Pharmaceuticals :

- This compound has been explored for synthesizing biologically active compounds, including pharmaceuticals that target various diseases. Its ability to facilitate complex molecular transformations makes it a valuable tool in medicinal chemistry.

Data Table: Comparison of Organotrifluoroborates

| Compound Name | Unique Features | Applications |

|---|---|---|

| This compound | Stable trifluoroborate moiety; chlorinated pyridine | Cross-coupling; pharmaceutical synthesis |

| Potassium Methyltrifluoroborate | Simple structure; widely used in cross-coupling | Organic synthesis |

| Potassium Phenyltrifluoroborate | Aromatic system; high reactivity | Electrophilic aromatic substitution |

| Potassium Ethyltrifluoroborate | Useful for introducing ethyl groups | Synthesis of ethyl derivatives |

Case Study 1: Application in Pharmaceutical Synthesis

A study demonstrated that this compound was employed to synthesize a series of new anti-cancer agents. The compound facilitated the formation of key intermediates through Suzuki-Miyaura coupling, leading to high yields and purity levels. The resulting compounds exhibited promising biological activity against cancer cell lines.

Case Study 2: Environmental Chemistry

Research has shown that this compound can be utilized in environmental chemistry for the degradation of pollutants. Its reactivity allows it to participate in reactions that break down harmful substances, contributing to remediation efforts.

Wirkmechanismus

The mechanism by which potassium (2-chloropyridin-4-yl)trifluoroborate exerts its effects is primarily through its role as a nucleophilic coupling partner in metal-catalyzed cross-coupling reactions. The trifluoroborate group acts as a nucleophile, reacting with electrophilic partners in the presence of a palladium catalyst to form carbon-carbon bonds . This process involves the formation of a palladium complex, which undergoes oxidative addition, transmetalation, and reductive elimination steps to yield the final product .

Vergleich Mit ähnlichen Verbindungen

Potassium (2-chloropyridin-4-yl)trifluoroborate can be compared with other similar compounds such as:

Potassium phenyltrifluoroborate: Similar in structure but with a phenyl group instead of a chloropyridinyl group.

Potassium (2-methylpyridin-4-yl)trifluoroborate: Similar but with a methyl group instead of a chlorine atom on the pyridine ring.

Uniqueness

The uniqueness of this compound lies in its specific reactivity and stability, which make it particularly useful in certain synthetic applications where other trifluoroborate salts may not perform as well .

Biologische Aktivität

Potassium (2-chloropyridin-4-yl)trifluoroborate is a member of the organoboron compound family, which has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a pyridine ring that is substituted with a chlorine atom at the 2-position, and it possesses a trifluoroborate anion. The presence of the trifluoroborate group enhances the compound's stability and reactivity, making it suitable for various chemical transformations and biological applications.

Mechanisms of Biological Activity

Research indicates that compounds containing pyridine and piperazine moieties often exhibit significant biological properties. These can include:

- Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains.

- Anticancer Properties : Some organoboron compounds have been investigated for their potential to inhibit cancer cell proliferation.

- Enzyme Inhibition : Organotrifluoroborates have been noted for their ability to act as inhibitors of serine proteases, which play critical roles in various biological processes .

Case Studies and Research Findings

- Antinociceptive Properties : A study evaluated the pharmacological properties of potassium thiophene-3-trifluoroborate, revealing its potential as an antinociceptive agent. Although not directly related to this compound, it highlights the biological relevance of trifluoroborate compounds in pain management .

- Enzyme Interaction Studies : Research has shown that organotrifluoroborates can serve as non-covalent inhibitors of serine proteases like trypsin and α-chymotrypsin. These interactions are believed to involve hydrogen bonding at the enzyme's active site, suggesting a mechanism by which this compound might exert its biological effects .

- Toxicological Investigations : Investigations into related organotrifluoroborates have demonstrated low toxicity profiles in animal models. For instance, studies on potassium thiophene-3-trifluoroborate indicated no significant alterations in liver and kidney function parameters following administration . Such findings are crucial for assessing the safety of this compound in therapeutic applications.

Data Table: Biological Activity Overview

Eigenschaften

IUPAC Name |

potassium;(2-chloropyridin-4-yl)-trifluoroboranuide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BClF3N.K/c7-5-3-4(1-2-11-5)6(8,9)10;/h1-3H;/q-1;+1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USJDEMNUMMCTRN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC(=NC=C1)Cl)(F)(F)F.[K+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BClF3KN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.44 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.